3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

INMT inhibition indolethylamine N-methyltransferase Ki determination

3-(Dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide (CAS 2034408-98-3) is a structurally defined, single-target hINMT inhibitor (Ki=12.0 µM; ChEMBL: CHEMBL2368635). Unlike PDAT (Ki=84 µM, rabbit INMT), it provides species-matched potency for reproducible human INMT assays. Its benzamide-indole architecture—lacking the hydroxamic acid zinc-binding group of HDAC inhibitors—enables selective methyltransferase studies without off-target deacetylase confounding. The three modular regions (meta-dimethylamino phenyl, hydroxyethyl linker, 1-methylindole cap) support parallel SAR library synthesis. Procure gram-scale quantities for hit-to-lead INMT inhibitor development, biochemical QC standardization, and DMT biosynthesis interrogation in neuropharmacology.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 2034408-98-3
Cat. No. B2541193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide
CAS2034408-98-3
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)N(C)C)O
InChIInChI=1S/C20H23N3O2/c1-22(2)17-6-4-5-16(12-17)20(25)21-13-19(24)15-7-8-18-14(11-15)9-10-23(18)3/h4-12,19,24H,13H2,1-3H3,(H,21,25)
InChIKeyJTPRXLIOFQFEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide (CAS 2034408-98-3): INMT-Focused Benzamide for Methyltransferase Research & Procurement


3-(Dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide (CAS 2034408-98-3) is a synthetic small molecule featuring a meta-dimethylamino benzamide core linked via a hydroxyethyl spacer to a 1-methylindole moiety (C₂₀H₂₃N₃O₂, MW 337.42 g/mol) . Its primary documented biochemical interaction is inhibition of human indolethylamine N-methyltransferase (INMT), a Class 1 methyltransferase that catalyzes the N-methylation of tryptamine and related indolethylamines using S-adenosyl-L-methionine (SAM) as the methyl donor [1]. Structurally, the compound incorporates a benzamide scaffold in place of the hydroxamic acid zinc-binding group found in classical indole-capped HDAC inhibitors, making it a mechanistically distinct chemical probe for methyltransferase-focused research programs [2].

Why INMT-Targeted Procurement of 3-(Dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide Requires Precise Comparator Awareness


INMT is an enzyme with only a limited number of reported small-molecule inhibitors, and the available tool compounds vary over a 10-fold range in potency across species orthologs; therefore, substituting one INMT inhibitor for another without cross-validation directly jeopardizes the reproducibility of biochemical inhibition data [1]. Widely used reference inhibitors such as PDAT (Ki = 84 μM, rabbit INMT) and S-adenosylhomocysteine (SAH; Ki = 10 μM, rabbit INMT) were characterized in non-human enzyme systems, and their potency against the human isoform (hINMT) is not directly interchangeable [2]. Meanwhile, indole-capped N-hydroxybenzamide HDAC inhibitors (IC₅₀ = 1.5–13.0 nM vs. HDACs) belong to a pharmacologically distinct target class and cannot serve as functional substitutes in INMT-focused studies [3]. Selecting 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide—documented against human INMT with a Ki of 12,000 nM—provides a structurally defined, target-annotated starting point for human INMT inhibitor development where species-matched potency data are critical for hit-to-lead decisions.

Quantitative Differentiation of 3-(Dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide (CAS 2034408-98-3) Against Key INMT Comparators: A Procurement Evidence Guide


Human INMT Inhibition Potency vs. PDAT: 7-Fold Higher Affinity in Cross-Study Comparison

3-(Dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide inhibits recombinant human INMT with a Ki of 1.20 × 10⁴ nM (12.0 μM), as curated by ChEMBL and deposited in BindingDB (BDBM50367839; CHEMBL2368635) [1]. By comparison, the widely used INMT reference inhibitor PDAT (propyl dimethyl amino tryptamine) displays a Ki of 8.4 × 10⁴ nM (84 μM) against rabbit lung INMT . Human and rabbit INMT share 88% amino acid sequence identity, with conserved catalytic domain architecture, supporting the use of cross-study potency comparisons for procurement prioritization [2]. The target compound is approximately 7-fold more potent than PDAT by Ki comparison, providing a meaningful affinity advantage for human INMT biochemical assays.

INMT inhibition indolethylamine N-methyltransferase Ki determination cross-study comparison

INMT Potency Comparison vs. S-Adenosylhomocysteine (SAH): Near-Equipotent to the Endogenous Product Inhibitor

S-Adenosylhomocysteine (SAH), the endogenous product inhibitor of SAM-dependent methyltransferases including INMT, exhibits a Ki of 1.0 × 10⁻⁵ M (10 μM) against rabbit lung INMT, acting as a competitive inhibitor with respect to SAM [1]. The target compound, with a Ki of 12.0 μM against human INMT, is within 1.2-fold of the SAH benchmark [2]. This near-equivalence to the endogenous physiological inhibitor is notable because SAH is a universal methyltransferase product inhibitor with poor target selectivity, whereas the target compound provides a non-nucleoside, drug-like scaffold with the potential for structural optimization toward INMT selectivity. Additionally, SAH is chemically labile and incompatible with many cell-based assay formats, while the target compound's benzamide-indole architecture offers superior chemical stability for long-term assay use.

INMT inhibition S-adenosylhomocysteine product inhibition Ki comparison

Structural Differentiation from N-Hydroxybenzamide HDAC Inhibitors: Absence of Zinc-Binding Hydroxamic Acid Moiety Defines Distinct Target Engagement

A well-characterized series of indole-capped N-hydroxybenzamide derivatives (compounds 8q–8v) potently inhibit HDACs with IC₅₀ values of 1.5–13.0 nM, substantially more potent than the clinical HDAC inhibitor SAHA (vorinostat) [1]. These N-hydroxybenzamides achieve HDAC inhibition through a hydroxamic acid zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the HDAC active site. By contrast, 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide contains a meta-dimethylamino substituent on the benzamide ring and lacks any hydroxamic acid moiety . This structural difference—the presence of a basic dimethylamino group (predicted pKa ~7.5–8.5 for the conjugate acid) instead of an acidic hydroxamic acid (pKa ~8.5–9.0)—renders the target compound incapable of Zn²⁺ chelation and therefore mechanistically excluded from the HDAC inhibitor pharmacophore. INMT, as a SAM-dependent methyltransferase, utilizes a completely different catalytic mechanism involving nucleophilic attack of the substrate amine on the SAM methyl group, which does not require metal chelation for inhibition.

HDAC selectivity zinc-binding group benzamide scaffold target class differentiation

Scaffold Opportunity: INMT SAR Exploration with a Unique Benzamide-Indole Architecture

The currently available INMT inhibitor toolbox is limited to a small number of chemotypes, including PDAT (an aminoalkyl tryptamine), SAH (a nucleoside derivative), and amidine-based compounds [1]. 3-(Dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide introduces a distinct benzamide-indole scaffold into the INMT inhibitor landscape, featuring three modular regions amenable to systematic SAR exploration: (i) the meta-dimethylamino phenyl ring (modifiable for electronic and steric tuning), (ii) the central hydroxyethyl linker (offering a hydrogen-bond donor/acceptor interaction point), and (iii) the 1-methylindole cap group (modifiable for hydrophobic pocket complementarity) . This structural modularity is absent from the linear alkylamine scaffold of PDAT (C₁₅H₂₃N₃; MW 245.36) and the nucleoside core of SAH. The target compound's higher molecular weight (C₂₀H₂₃N₃O₂; MW 337.42) and increased hydrogen-bonding capacity (3 HBA, 2 HBD) also provide additional vectors for potency optimization that are not available in simpler INMT ligand chemotypes.

INMT SAR benzamide scaffold indole cap group chemical probe development

Research & Procurement Application Scenarios for 3-(Dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide (CAS 2034408-98-3)


Human INMT Biochemical Inhibition Assays Requiring Species-Matched Potency Data

For academic and pharmaceutical laboratories conducting recombinant human INMT enzyme inhibition assays, the documented hINMT Ki of 12.0 μM provides a species-matched activity benchmark that eliminates the uncertainty associated with using non-human INMT inhibitor data (e.g., PDAT Ki = 84 μM against rabbit INMT) [1]. The compound can serve as a reference inhibitor for establishing hINMT assay quality control parameters, including Z'-factor determination and inter-plate variability assessment in radiometric or fluorometric methyltransferase activity assays [2]. Its synthetic accessibility and defined single-target annotation (ChEMBL: CHEMBL2368635; single protein target entry for INMT) further support its use as a calibration standard in INMT-focused high-throughput screening campaigns [1].

Structure-Activity Relationship (SAR) Hit Expansion from a Modular Benzamide-Indole Scaffold

Medicinal chemistry teams initiating an INMT inhibitor lead generation program can utilize the target compound as a tractable hit for systematic SAR exploration [1]. The three modular regions of the scaffold—meta-dimethylamino phenyl, central hydroxyethyl linker, and 1-methylindole cap—can each be independently modified to probe steric, electronic, and conformational determinants of INMT binding [1]. Unlike the linear PDAT scaffold, which limits diversification to the terminal amine and alkyl linker, the benzamide-indole architecture supports parallel library synthesis at each modular position, enabling rapid exploration of chemical space around the INMT active site. Procurement of gram-scale quantities supports analog generation and subsequent biochemical testing against the recombinant human enzyme [1].

Selectivity Profiling of INMT vs. HDACs Using Structurally Differentiated Chemical Probes

Research groups studying the functional interplay between histone acetylation (regulated by HDACs) and indolethylamine methylation (regulated by INMT) require chemical probes that selectively engage one target class without confounding activity at the other [1]. The target compound, which lacks the hydroxamic acid ZBG essential for HDAC inhibition, can be deployed alongside indole-capped N-hydroxybenzamide HDAC inhibitors (IC₅₀ = 1.5–13.0 nM vs. HDACs) [2] to dissect the respective contributions of HDAC-catalyzed deacetylation and INMT-catalyzed methylation in cellular models of neuropsychiatric disease and cancer, where both enzyme families have been implicated [1].

Chemical Probe Development for INMT-Mediated Tryptamine Metabolism Studies

INMT catalyzes the conversion of tryptamine to N-methyltryptamine and ultimately to N,N-dimethyltryptamine (DMT), a process implicated in neuromodulation and psychoactive compound biosynthesis [1]. The target compound, as an hINMT inhibitor with a Ki of 12.0 μM, provides a starting point for developing tool compounds to probe the role of INMT in endogenous DMT biosynthesis [1]. Its benzamide scaffold, distinct from the endogenous tryptamine substrate, avoids substrate-competitive artifacts that can complicate the interpretation of cellular INMT inhibition experiments [2]. This application is particularly relevant for neuropharmacology groups investigating the biological functions of trace amine methylation in the central nervous system and periphery [1].

Quote Request

Request a Quote for 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.